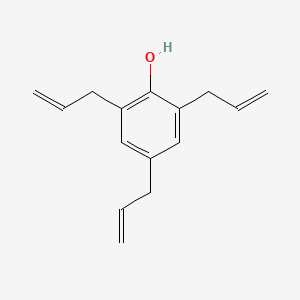
2,4,6-Tri(prop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri(prop-2-en-1-yl)phenol: is an organic compound characterized by the presence of three prop-2-en-1-yl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with prop-2-en-1-yl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tri(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Chemistry: 2,4,6-Tri(prop-2-en-1-yl)phenol is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri(prop-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic structure allows it to participate in redox reactions, potentially modulating oxidative stress pathways. Additionally, its ability to form hydrogen bonds and interact with hydrophobic regions of proteins may influence its biological activity.
Comparación Con Compuestos Similares
4-(prop-2-en-1-yl)phenol: A simpler analog with one prop-2-en-1-yl group.
2-methoxy-4-(prop-2-en-1-yl)phenol (Eugenol): Known for its presence in clove oil and its use in flavorings and fragrances.
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: A compound with methoxy groups that influence its chemical properties.
Uniqueness: 2,4,6-Tri(prop-2-en-1-yl)phenol is unique due to the presence of three prop-2-en-1-yl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
20490-22-6 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2,4,6-tris(prop-2-enyl)phenol |
InChI |
InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2 |
Clave InChI |
ZQVIKSBEYKZIJR-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


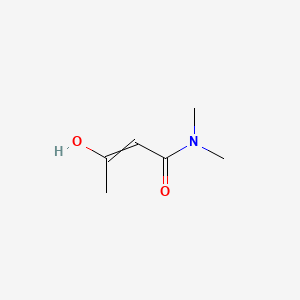

![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
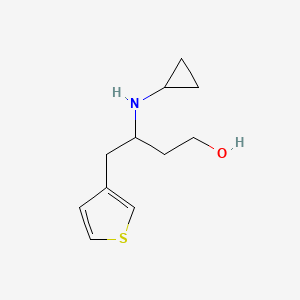
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
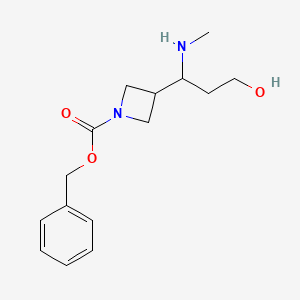
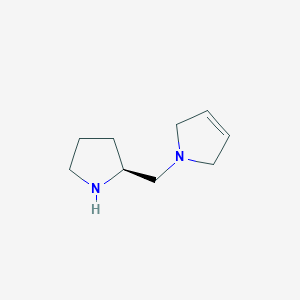
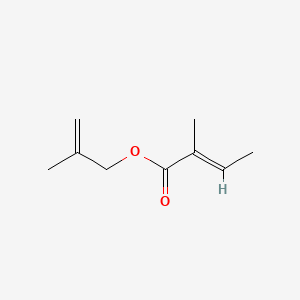
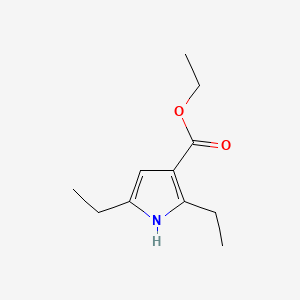
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
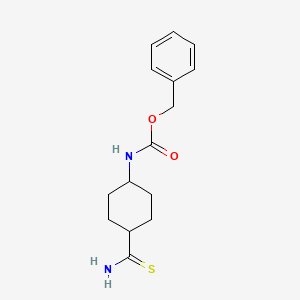


![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
